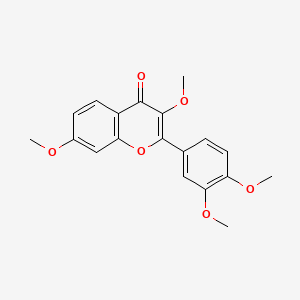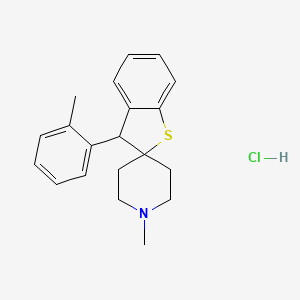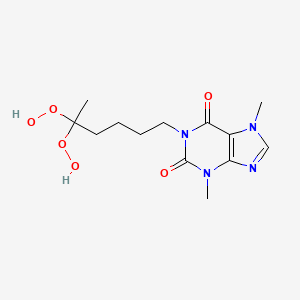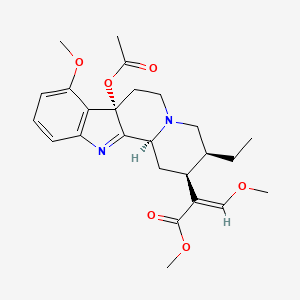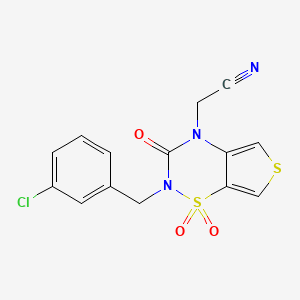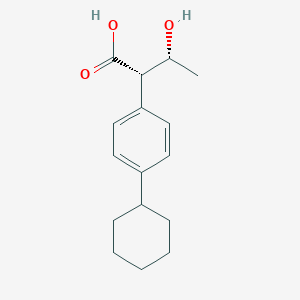
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a benzeneacetic acid moiety. Its stereochemistry is denoted by the (R*,S*) configuration, indicating the presence of both enantiomers in the racemic mixture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be added via an aldol reaction, where an aldehyde reacts with an enolate to form a β-hydroxy ketone.
Formation of the Benzeneacetic Acid Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the benzeneacetic acid moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学的研究の応用
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. The hydroxyethyl group and the benzeneacetic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid: Lacks the chiral center, resulting in different stereochemistry.
4-Cyclohexyl-alpha-(1-hydroxyethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of benzeneacetic acid.
4-Cyclohexyl-alpha-(1-hydroxyethyl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety.
Uniqueness
(R*,S*)-(+)-4-Cyclohexyl-alpha-(1-hydroxyethyl)benzeneacetic acid is unique due to its specific stereochemistry and combination of functional groups
特性
CAS番号 |
88221-68-5 |
|---|---|
分子式 |
C16H22O3 |
分子量 |
262.34 g/mol |
IUPAC名 |
(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(17)15(16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12,15,17H,2-6H2,1H3,(H,18,19)/t11-,15-/m1/s1 |
InChIキー |
LNDKEFFVJSOTLX-IAQYHMDHSA-N |
異性体SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
正規SMILES |
CC(C(C1=CC=C(C=C1)C2CCCCC2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



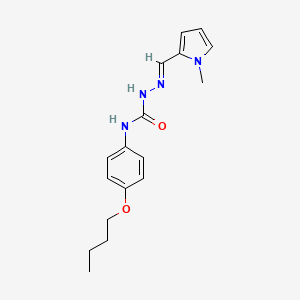
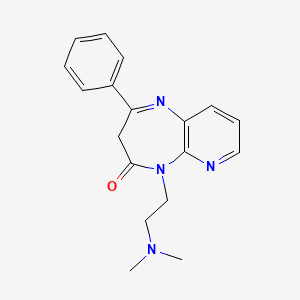
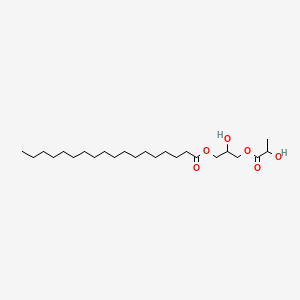
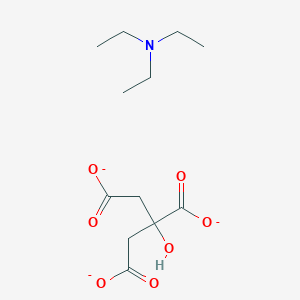

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
